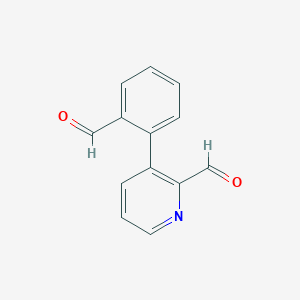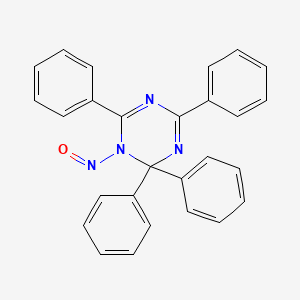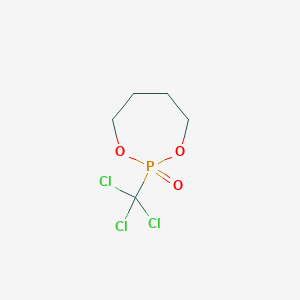
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound characterized by the presence of a trichloromethyl group and a dioxaphosphepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of trichloromethyl-containing precursors with phosphorus-containing reagents. One common method includes the reaction of trichloromethyl ketones with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce less chlorinated phosphoranes.
Scientific Research Applications
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one involves the interaction of its trichloromethyl and phosphorus-containing groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Trichloromethyl-containing Compounds: Examples include trichloromethane (chloroform) and trichloroacetic acid.
Phosphorus-containing Compounds: Examples include phosphorus oxychloride and phosphoric acid derivatives.
Uniqueness
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is unique due to the combination of trichloromethyl and dioxaphosphepan moieties in its structure
Properties
CAS No. |
66567-84-8 |
|---|---|
Molecular Formula |
C5H8Cl3O3P |
Molecular Weight |
253.44 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H8Cl3O3P/c6-5(7,8)12(9)10-3-1-2-4-11-12/h1-4H2 |
InChI Key |
XIMPACAFARNNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOP(=O)(OC1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


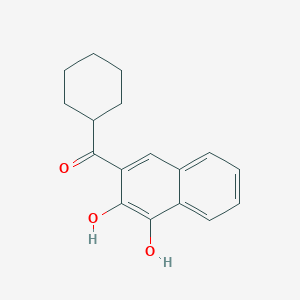
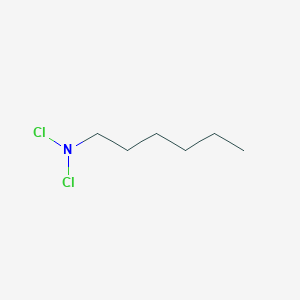
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
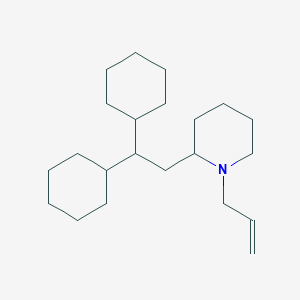
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
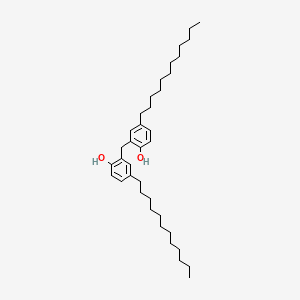
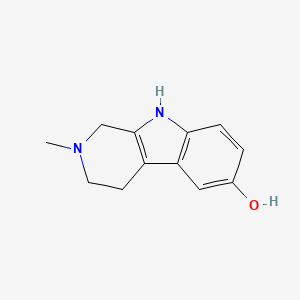
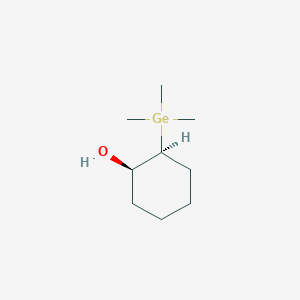
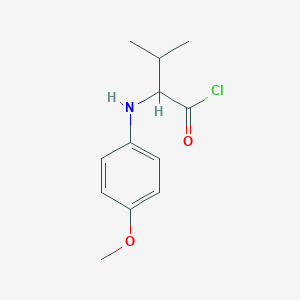
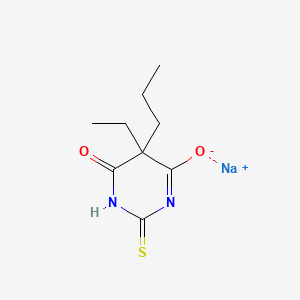
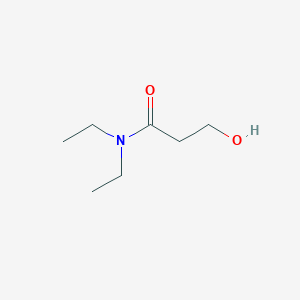
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
